2-(2-Chlorophenoxy)nicotinic acid
Description
Structure
3D Structure
Properties
CAS No. |
108506-71-4 |
|---|---|
Molecular Formula |
C12H8ClNO3 |
Molecular Weight |
249.65g/mol |
IUPAC Name |
2-(2-chlorophenoxy)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C12H8ClNO3/c13-9-5-1-2-6-10(9)17-11-8(12(15)16)4-3-7-14-11/h1-7H,(H,15,16) |
InChI Key |
AXCNOORULFLCJO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)OC2=C(C=CC=N2)C(=O)O)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=C(C=CC=N2)C(=O)O)Cl |
Origin of Product |
United States |
Biological Activities and Mechanistic Investigations of 2 2 Chlorophenoxy Nicotinic Acid and Analogues
Broad Spectrum Biological Evaluation
The structural framework of 2-(2-chlorophenoxy)nicotinic acid and its derivatives has proven to be a versatile scaffold for the development of various biologically active agents. Researchers have explored the introduction of different functional groups to this core structure, leading to the discovery of compounds with a wide range of pharmacological and agricultural applications.
Anti-inflammatory and Analgesic Properties
Derivatives of 2-phenoxynicotinic acid have been synthesized and evaluated for their potential as anti-inflammatory and pain-relieving agents. researchgate.netnih.gov A series of 2-phenoxynicotinic acid hydrazides demonstrated notable analgesic and anti-inflammatory activities. nih.gov Specifically, compounds with an unsubstituted phenyl or 4-pyridyl group, or a methoxy (B1213986) group at the C-4 position of the terminal phenyl ring, exhibited moderate to high levels of activity when compared to the reference drug, mefenamic acid. nih.gov
In a separate study, a series of 2-(3-chloroanilino)nicotinic acid hydrazides were synthesized and showed promising anti-inflammatory and analgesic effects. researchgate.net Notably, the 3-chloro and 4-methoxyphenyl (B3050149) derivatives were among the most potent for anti-inflammatory activity, while the 2,4-dimethoxyphenyl derivative displayed the highest analgesic activity, surpassing the reference drug niflumic acid. researchgate.net The anti-inflammatory properties of clonixin, or 2-(2'-methyl-3'-chloro anilino) nicotinic acid, have also been documented. nih.gov
Further investigations into N-arylidene-2-(4-chloro-2-(2-fluoro or chlorophenoxy)phenyl)acetic acid hydrazides revealed moderate to excellent anti-inflammatory activity in preclinical models. researchgate.net One particular derivative, N-(3,4-dimethoxybenzylidene)-2-(4-chloro-2-(2-chlorophenoxy)phenyl)acetic acid hydrazide, showed a significant reduction in inflammation compared to the standard drug, diclofenac (B195802) sodium. researchgate.netresearchgate.net
Herbicidal and Phytotoxic Activities
The nicotinic acid scaffold has been a foundation for developing new herbicides. sci-hub.boxnih.govusda.gov A series of N-(arylmethoxy)-2-chloronicotinamides, derived from nicotinic acid, were synthesized and tested for their herbicidal effects. nih.govusda.gov Several of these compounds demonstrated significant herbicidal activity against bentgrass (Agrostis stolonifera) at a concentration of 100 μM. nih.govusda.gov
One of the most potent compounds from this series, 2-chloro-N-((3,4-dichlorobenzyl)oxy)nicotinamide, exhibited strong herbicidal activity against duckweed (Lemna paucicostata), with an IC50 value of 7.8 μM. sci-hub.boxnih.gov This was notably more effective than the commercial herbicide clomazone (B1669216). sci-hub.boxusda.gov The structure-activity relationship studies from this research provide a basis for developing new herbicides targeting monocotyledonous weeds. nih.govusda.gov
Furthermore, a series of pyrido[2,3-d]pyrimidine (B1209978) derivatives, synthesized from 2-chloronicotinic acid, also showed good herbicidal activity against bentgrass. nih.gov The most active compound in this series was identified as 3-methyl-1-(2,3,4-trifluorophenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione, which demonstrated activity comparable to the commercial herbicides clomazone and flumioxazin (B1672886). nih.gov
| Compound | Target Weed | Activity |
| N-(arylmethoxy)-2-chloronicotinamides | Agrostis stolonifera (bentgrass) | Excellent at 100 µM nih.govusda.gov |
| 2-chloro-N-((3,4-dichlorobenzyl)oxy)nicotinamide | Lemna paucicostata (duckweed) | IC50 = 7.8 µM sci-hub.boxnih.gov |
| 3-methyl-1-(2,3,4-trifluorophenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione | Agrostis stolonifera (bentgrass) | Comparable to clomazone and flumioxazin nih.gov |
Insecticidal Activity of Specific Hydrazide Derivatives
The diacylhydrazine structure is recognized for its insecticidal properties, characterized by low toxicity and high selectivity. nih.gov Research has explored the synthesis of diacylhydrazine derivatives containing a 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole scaffold, which is a key component in many insecticidal molecules. nih.gov
Bioassays of these compounds revealed that some exhibited favorable insecticidal activities against Helicoverpa armigera and Plutella xylostella. nih.gov Specifically, compounds with a phenyl, 4-fluorophenyl, or another fluorophenyl group showed enhanced insecticidal effects. nih.gov In contrast, the inclusion of a heterocyclic ring like pyridine (B92270) or pyrazole (B372694) tended to decrease their activity. nih.gov
Enzyme Inhibition Studies (e.g., Cyclooxygenase (COX-1/COX-2), Diacylglycerol O-acyltransferase 2 (DGAT2), α-glucosidase)
Cyclooxygenase (COX-1/COX-2) Inhibition
Derivatives of 2-phenoxynicotinic acid have been investigated for their ability to inhibit cyclooxygenase (COX) enzymes, which are key targets for anti-inflammatory drugs. nih.gov A study of 2-phenoxynicotinic acid hydrazides found that the most active anti-inflammatory compounds exhibited moderate to good inhibition of COX-1, but weak inhibition of COX-2. nih.gov This selective inhibition of COX-1 is a notable characteristic of this class of compounds. nih.gov Nonsteroidal anti-inflammatory drugs (NSAIDs) like diclofenac and celecoxib (B62257) are well-known inhibitors of COX enzymes. nih.gov
Diacylglycerol O-acyltransferase 2 (DGAT2) Inhibition
Diacylglycerol O-acyltransferase 2 (DGAT2) is a key enzyme in the synthesis of triglycerides. wikipedia.org Niacin (nicotinic acid) has been shown to noncompetitively inhibit DGAT2 activity. wikipedia.org DGAT2 inhibitors are being explored for the treatment of conditions like non-alcoholic fatty liver disease (NAFLD). nih.gov
α-Glucosidase Inhibition
Derivatives of nicotinic acid have also been evaluated as inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion. rsc.orgd-nb.info A series of 5-amino-nicotinic acid derivatives were synthesized and tested for their inhibitory potential. d-nb.info Several of these compounds, particularly those with halogen substitutions at the para position of a phenyl ring, showed significant α-glucosidase inhibition. d-nb.info
Another study on N-phenoxyethylisatin hydrazones, which can be derived from nicotinic acid hydrazide, also identified potent α-glucosidase inhibitors. rsc.org The introduction of a chlorine atom significantly enhanced the inhibitory activity of these compounds. rsc.org
Modulation of Nicotinate (B505614) Phosphoribosyltransferase (NAPRT)
Nicotinate phosphoribosyltransferase (NAPRT) is a key enzyme in the salvage pathway that synthesizes nicotinamide (B372718) adenine (B156593) dinucleotide (NAD) from nicotinic acid (NA). nih.govuniprot.org The modulation of NAPRT activity is a target for therapeutic intervention in various diseases, including cancer. nih.govmdpi.com
In the context of cancer therapy, inhibitors of nicotinamide phosphoribosyltransferase (NAMPT), another enzyme in NAD synthesis, are being developed. google.comnih.gov The presence and activity of NAPRT can influence the efficacy of NAMPT inhibitors, as it provides an alternative route for NAD production. nih.govnih.gov The expression of NAPRT varies across different human tissues and tumors. nih.gov Some cancer cells lose NAPRT expression, making them more susceptible to NAMPT inhibitors. nih.gov The use of nicotinic acid can rescue cells from the effects of NAMPT inhibition in a NAPRT-dependent manner. nih.gov
Recently, a new class of NAPRT modulators based on a 1,2-dimethylbenzimidazole (B1296689) scaffold has been identified, including both activators and inhibitors of the enzyme. mdpi.com
Other Reported Biological Activities of Nicotinic Acid Hydrazides (e.g., antimycobacterial, antiviral, antimicrobial, antituberculosis, anticonvulsant)
Nicotinic acid hydrazides and their derivatives have been shown to possess a wide array of biological activities. researchgate.net These include:
Antimycobacterial and Antituberculosis Activity: Hydrazide-hydrazone derivatives of nicotinic acid have been synthesized and evaluated for their activity against Mycobacterium tuberculosis. nih.gov Some isatin (B1672199) hydrazides, in particular, have shown significant activity, with the presence of lipophilic halogen groups enhancing their antimycobacterial effect. nih.gov Schiff bases of nicotinic acid hydrazide have also demonstrated excellent anti-tubercular activity. pharmascholars.com
Antiviral and Antimicrobial Activity: Nicotinohydrazides have reported antiviral and antimicrobial properties. researchgate.netmdpi.com Acylhydrazone derivatives of nicotinic acid have shown notable activity against Gram-positive bacteria. bohrium.com
Anticonvulsant Activity: The nicotinic acid hydrazide scaffold has also been associated with anticonvulsant properties. researchgate.net
The biological activities of this compound and its analogues are multifaceted, stemming from their interactions with various cellular targets and subsequent modulation of key signaling and metabolic pathways. Research into these compounds has revealed a range of effects, from receptor-mediated signaling to the disruption of ion transport across cell membranes.
Receptor Interactions and Agonist/Antagonist Profiles (e.g., Hydroxycarboxylic Acid Receptors (HCA2, HCA3))
The primary molecular targets for nicotinic acid and its derivatives are the hydroxycarboxylic acid (HCA) receptors, a family of G protein-coupled receptors (GPCRs). rupress.orgresearchgate.net Specifically, HCA2 (also known as GPR109A) is the receptor for nicotinic acid (niacin). researchgate.netresearchgate.net Upon activation, these receptors couple to Gi proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. researchgate.netresearchgate.net
While direct studies on the agonist or antagonist profile of this compound at HCA receptors are not extensively detailed in the reviewed literature, its structural similarity to nicotinic acid suggests it likely acts as an agonist at the HCA2 receptor. Nicotinic acid itself is a potent agonist of HCA2. researchgate.net However, the HCA receptor family exhibits ligand selectivity. For instance, despite a high degree of homology, HCA3 is not activated by nicotinic acid. rupress.org The endogenous ligand for HCA2 is 3-hydroxy-butyric acid, while 3-hydroxy-octanoic acid activates HCA3. researchgate.net Synthetic agonists have been developed to target these receptors, some with greater potency than niacin, such as MK-1903 for HCA2. nih.gov Currently, no antagonists for the HCA2 receptor are known. ceu.es
The development of various nicotinic acid derivatives is aimed at improving efficacy and reducing side effects, such as the characteristic flushing mediated by HCA2 activation on skin cells. researchgate.net It is plausible that the 2-(2-chlorophenoxy) substitution is designed to modulate the affinity and selectivity of the compound for HCA receptors, though specific binding data is needed for confirmation.
Table 1: HCA Receptor Agonist Profiles
| Receptor | Endogenous Agonist | Synthetic Agonist Examples | Activity of Nicotinic Acid |
|---|---|---|---|
| HCA1 (GPR81) | 2-hydroxy-propionic acid (lactate) rupress.orgresearchgate.net | 3,5-dihydroxybenzoic acid epa.gov | No significant activity |
| HCA2 (GPR109A) | 3-hydroxy-butyric acid researchgate.netresearchgate.net | Nicotinic acid, Acifran, MK-6892, MK-1903 researchgate.netnih.gov | Agonist researchgate.net |
| HCA3 (GPR109B) | 3-hydroxy-octanoic acid rupress.orgresearchgate.net | 2- and 3-hydroxylated-medium-chain fatty acids researchgate.net | Not an agonist rupress.org |
Modulation of Intracellular Signaling Pathways
The interaction of this compound and its analogues with cellular receptors initiates a cascade of intracellular signaling events. As derivatives of nicotinic acid, a primary mechanism is the activation of the Gi-coupled HCA2 receptor, which inhibits adenylyl cyclase and lowers intracellular cAMP levels. nih.govnih.gov This reduction in cAMP, a crucial second messenger, leads to decreased activity of protein kinase A (PKA), which in turn affects the phosphorylation state and activity of numerous downstream proteins. nih.gov
Beyond the canonical HCA2 pathway, evidence suggests that chlorophenoxy-containing analogues can modulate other signaling pathways, particularly those involving ion channels. The compound (4-chloro-2-(2-chlorophenoxy)acetamido)benzoic acid (CBA), which is structurally related to this compound, has been identified as an inhibitor of the Transient Receptor Potential Melastatin 4 (TRPM4) channel. nih.govmdpi.comnih.gov TRPM4 is a calcium-activated non-selective cation channel. nih.govmdpi.com Its inhibition by CBA can alter membrane potential and consequently affect calcium signaling. nih.govresearchgate.netnih.gov For instance, inhibition of TRPM4 can lead to changes in intracellular Ca2+ levels by affecting the driving force for Ca2+ entry. nih.gov Nicotinic acid itself has been shown to modulate intracellular calcium concentrations, a process that may involve its metabolite nicotinic acid adenine dinucleotide phosphate (B84403) (NAADP), a potent calcium-mobilizing agent. nih.gov
Furthermore, nicotinic acid can modulate inflammatory signaling pathways. In human monocytes, it has been shown to inhibit the secretion of pro-inflammatory mediators like TNF-α and interleukin-6 through a GPR109A-dependent mechanism that involves the inhibition of the IKKβ/IκB-α/NF-κB pathway. nih.gov
Impact on Lipid Metabolism and Lipolysis Pathways
A well-established biological effect of nicotinic acid and its derivatives is the modulation of lipid metabolism, particularly the inhibition of lipolysis in adipose tissue. nih.govnih.govwjgnet.com The primary mechanism for this is the activation of HCA2 receptors on adipocytes. This leads to the Gi-mediated inhibition of adenylyl cyclase, a decrease in cAMP levels, and subsequent reduced activation of hormone-sensitive lipase (B570770) (HSL). nih.govwjgnet.com HSL is a key enzyme responsible for the hydrolysis of triglycerides into free fatty acids (FFAs) and glycerol. jaypeedigital.com By inhibiting HSL, nicotinic acid effectively reduces the release of FFAs from adipose tissue into the bloodstream. psu.edu
This reduction in circulating FFAs decreases their availability to the liver, which is a primary substrate for the synthesis of very-low-density lipoproteins (VLDL). ceu.es Consequently, this leads to lower plasma levels of VLDL and low-density lipoprotein (LDL) cholesterol, as well as triglycerides. nih.govwjgnet.com Analogues of nicotinic acid, such as Acipimox, have been shown to effectively reduce the rate of appearance of plasma FFAs, leading to a shift in fuel utilization from plasma FFA oxidation to an increase in intramuscular triacylglycerol (IMTG) and carbohydrate use. nih.govmaastrichtuniversity.nl
While the initial drop in FFAs is a hallmark of nicotinic acid action, a rebound phenomenon is often observed during long-term treatment. nih.govnih.gov The sustained lipid-lowering effects despite this rebound suggest that other mechanisms, such as the direct inhibition of hepatic diacylglycerol acyltransferase 2 (DGAT2), an enzyme crucial for triglyceride synthesis, may also be involved, although this may occur at higher concentrations. wjgnet.com
Table 2: Effects of Nicotinic Acid Analogues on Lipolysis
| Compound | Primary Target | Mechanism | Effect on FFA | Reference |
|---|---|---|---|---|
| Nicotinic Acid | HCA2 (GPR109A) | Inhibition of adenylyl cyclase, ↓cAMP, ↓HSL activity | Acute reduction | nih.govwjgnet.com |
| Acipimox | HCA2 (GPR109A) | Lipolysis inhibitor | Effective reduction | nih.govnih.gov |
| Etofibrate | Multiple | Inhibition of adipose tissue lipolytic activity | Dose-dependent reduction | ceu.es |
| Clofibrate | Multiple | Inhibition of adipose tissue lipolytic activity | Reduction at high doses | ceu.es |
Roles in NAD/NADP Biosynthesis and Redox Reactions
Nicotinic acid is a vital precursor for the biosynthesis of nicotinamide adenine dinucleotide (NAD+) and nicotinamide adenine dinucleotide phosphate (NADP+). chemicalbook.comamericanchemicalsuppliers.comnih.gov These molecules are fundamental coenzymes that participate in a vast number of cellular redox reactions, acting as electron carriers (NAD+/NADH and NADP+/NADPH) essential for energy metabolism, including glycolysis and oxidative phosphorylation. nih.govd-nb.info
As a derivative, this compound can potentially enter the Preiss-Handler pathway of NAD+ synthesis. In this pathway, nicotinic acid is converted to nicotinic acid mononucleotide (NaMN), which is then adenylated to form nicotinic acid adenine dinucleotide (NaAD), and finally amidated to yield NAD+. nih.govmdpi.com Supplementation with nicotinic acid has been demonstrated to increase intracellular NAD+ levels. d-nb.infonih.gov This elevation of the NAD+ pool can have significant downstream effects, as NAD+ is not only a cofactor for redox reactions but also a substrate for NAD+-consuming enzymes like poly(ADP-ribose) polymerases (PARPs) and sirtuins. d-nb.infomdpi.com These enzymes are critically involved in processes such as DNA repair and the regulation of genomic stability. d-nb.infonih.gov
The balance between the oxidized (NAD+, NADP+) and reduced (NADH, NADPH) forms of these coenzymes is crucial for maintaining cellular redox homeostasis. google.comunife.it NADPH, in particular, is essential for anabolic reactions and for cellular defense against oxidative stress. nih.gov While it is expected that this compound participates in these pathways, the impact of the chlorophenoxy substitution on the efficiency of its conversion to NAD+ and its subsequent effects on cellular redox balance require specific investigation.
Antioxidant and Anti-apoptotic Cellular Responses
Derivatives of nicotinic acid have demonstrated both antioxidant and anti-apoptotic properties. Nicotinamide, a related form of vitamin B3, has been shown to be an effective antioxidant, protecting against oxidative damage to proteins and lipids in brain mitochondria by scavenging reactive oxygen species (ROS). nih.gov Other nicotinic acid derivatives, such as nicotinic acid hydroxamate, have also exhibited significant dose-dependent antioxidant activity. tmu.edu.tw A study on novel synthesized nicotinic acid derivatives found that some compounds exhibited superoxide (B77818) dismutase (SOD) levels comparable to ascorbic acid, indicating potent antioxidant potential. americanchemicalsuppliers.com
The anti-apoptotic effects of nicotinic acid and its analogues are linked to the modulation of key regulatory proteins. Nicotine itself has been shown to suppress apoptosis by inducing the phosphorylation of the anti-apoptotic protein Bcl-2 at serine 70. nih.gov This phosphorylation is a crucial event that enhances the survival function of Bcl-2. nih.govmdpi.com The signaling pathways involved include the activation of protein kinase C (PKC) and MAP kinases (ERK1/ERK2). nih.gov
Furthermore, by boosting NAD+ levels, nicotinic acid can influence the activity of sirtuins, which are NAD+-dependent deacetylases. d-nb.info Sirtuins can deacetylate and modulate the activity of various proteins involved in apoptosis and cell survival, including p53. d-nb.info Enhanced NAD+ levels can lead to increased SIRT1 activity, resulting in reduced acetylation of p53 and potentially altering its pro-apoptotic functions. d-nb.info The balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members of the Bcl-2 family is a critical determinant of cell fate, and compounds that shift this balance toward survival can be considered anti-apoptotic. nih.gov While these mechanisms are established for nicotinic acid and other derivatives, direct evidence for the antioxidant and anti-apoptotic activity of this compound is needed.
Disruption of Cell Membrane Transport and Ion Channel Function by Related Chlorophenoxy Acids
A significant aspect of the biological activity of chlorophenoxy acids is their ability to interact with and disrupt the function of ion channels and transporters in the cell membrane. This action appears to be a class effect of compounds containing a chlorophenoxy moiety.
Research has shown that chlorophenoxy acid derivatives are inhibitors of CLC chloride channels. nih.gov For instance, the S(-) enantiomer of 2-(p-chlorophenoxy)propionic acid (CPP) effectively blocks the human muscle chloride channel, ClC-1, by shifting its activation curve and acting on the channel's fast gate. nih.gov Similarly, the S(-) enantiomer of 2-(p-chlorophenoxy)butyric acid (CPB) has been shown to inhibit the Torpedo chloride channel, ClC-0. rupress.org The blocking action of these compounds is often voltage-dependent. rupress.org
More recently, a structurally related analogue, (4-chloro-2-(2-chlorophenoxy)acetamido)benzoic acid (CBA), has been identified as a potent inhibitor of the TRPM4 ion channel. mdpi.comnih.govmdpi.com TRPM4 is a calcium-activated non-selective cation channel permeable to monovalent cations like Na+ and K+. mdpi.commdpi.com In canine ventricular cardiomyocytes, CBA was found to be not entirely selective for TRPM4, as it also inhibited the transient outward potassium current (Ito) by approximately 20% and the late sodium current (INa,L) by about 47%, while having no effect on L-type calcium or inward rectifier potassium currents. mdpi.comnih.gov This modulation of multiple ion channels can lead to complex electrophysiological effects, such as alterations in the cardiac action potential duration and amplitude. mdpi.comnih.gov In pancreatic acinar cells, CBA-sensitive TRPM4 currents are responsible for calcium-dependent membrane depolarization, acting as a negative feedback regulator of calcium entry. researchgate.netnih.gov
These findings indicate that the chlorophenoxy group is a key pharmacophore that can interact with various ion channels, leading to their inhibition and the disruption of normal cellular electrophysiology and ion homeostasis. mdpi.comnih.gov
Table 3: Ion Channel Modulation by Chlorophenoxy Acid Derivatives
| Compound | Ion Channel Target | Effect | Reference |
|---|---|---|---|
| S(-)-2-(p-Chlorophenoxy)propionic acid (CPP) | ClC-1 (Chloride Channel) | Inhibition (Block) | nih.gov |
| S(-)-2-(p-Chlorophenoxy)butyric acid (CPB) | ClC-0 (Chloride Channel) | Inhibition (Block) | rupress.org |
| (4-Chloro-2-(2-chlorophenoxy)acetamido)benzoic acid (CBA) | TRPM4 (Cation Channel) | Inhibition | mdpi.comnih.govmdpi.com |
| Ito (Potassium Channel) | Inhibition | mdpi.comnih.gov |
Target Identification and Validation Approaches in Preclinical Models
The elucidation of the molecular targets of this compound and its analogues is a critical step in understanding their mechanism of action and therapeutic potential. Preclinical investigations have focused on several potential protein targets, drawing inferences from the known biological activities of structurally related molecules, including nicotinic acid and other compounds containing a chlorophenoxy moiety.
Initial hypotheses for the molecular targets of this compound often center on the family of G protein-coupled receptors that are known to bind nicotinic acid (niacin). These include the hydroxycarboxylic acid receptors 2 (HCA₂) and 3 (HCA₃), which are involved in the lipid-lowering effects of nicotinic acid. wikipedia.org The structural similarity of this compound to nicotinic acid suggests that it may also interact with these receptors. For instance, a more complex molecule containing a 2-chlorophenoxy group has been identified as a ligand for HCA₃. zhanggroup.org
Another avenue of investigation involves enzymes related to nicotinamide and nicotinic acid metabolism. One such enzyme is nicotinamide phosphoribosyltransferase (NAMPT), a key enzyme in the salvage pathway of NAD+ biosynthesis. The prodrug GMX1777, whose active form GMX1778 contains a chlorophenoxy group, has been shown to be a potent inhibitor of NAMPT. nih.gov This suggests that this compound could potentially modulate the activity of enzymes within this metabolic pathway. Preclinical validation of NAMPT inhibitors has been conducted using various xenograft models of human cancers, including multiple myeloma, small-cell lung cancer, and colon carcinoma, to assess anti-tumor efficacy. nih.gov
Furthermore, the presence of the 2-chlorophenoxy group in other bioactive compounds has led to the exploration of additional targets. For example, derivatives of quinazolinone containing a 2-chlorophenoxyethyl moiety have been identified as inhibitors of stearoyl-CoA desaturase (SCD), an enzyme implicated in metabolic diseases. google.com This raises the possibility that this compound or its derivatives could also exhibit activity against this enzyme.
In the context of the observed anti-inflammatory and analgesic effects of structurally similar anilino-nicotinic acid derivatives, cyclooxygenase (COX) enzymes have been considered as potential targets. researchgate.net Molecular docking studies have been employed as a preliminary in silico method to evaluate the potential for these compounds to inhibit COX-1 and COX-2. researchgate.net
The following table summarizes the potential molecular targets for this compound and its analogues based on preclinical evidence and the activity of structurally related compounds.
| Potential Target | Rationale / Evidence from Analogues | Preclinical Model/Approach | Reference |
| Hydroxycarboxylic acid receptor 2 (HCA₂) | Activated by nicotinic acid. | Not specified in provided context. | wikipedia.org |
| Hydroxycarboxylic acid receptor 3 (HCA₃) | Activated by nicotinic acid; a more complex 2-chlorophenoxy-containing compound is a known ligand. | Not specified in provided context. | wikipedia.orgzhanggroup.org |
| Nicotinamide phosphoribosyltransferase (NAMPT) | Inhibited by GMX1778, an analogue containing a chlorophenoxy moiety. | Xenograft models (multiple myeloma, small-cell lung cancer, colon carcinoma). | nih.gov |
| Stearoyl-CoA Desaturase (SCD) | Inhibited by quinazolinone derivatives containing a 2-chlorophenoxy moiety. | Not specified in provided context. | google.com |
| Cyclooxygenase-1 (COX-1) & Cyclooxygenase-2 (COX-2) | Investigated as potential targets for structurally related anti-inflammatory anilino-nicotinic acid hydrazides. | Molecular docking studies. | researchgate.net |
Structure Activity Relationship Sar Studies
Identification of Key Structural Features Influencing Biological Activity
The molecular architecture of 2-(2-Chlorophenoxy)nicotinic acid contains several key features that are crucial for its biological activity. SAR studies on analogous compounds consistently highlight the importance of the carboxylic acid group (or a derivative), the ether linkage, and the substituted aromatic rings.
The carboxylic acid moiety is a frequent determinant for biological interaction, often acting as a key binding group. In studies of related compounds like 2-(p-chlorophenoxy)propionic acid, replacing the carboxylic group with a less acidic phosphonate (B1237965) group significantly reduces its biological activity, underscoring the role of the acidic function in the molecule's ability to interact with its target.
The phenoxy group connected by an ether linkage is another critical component. This part of the molecule is thought to interact with hydrophobic pockets in target proteins. The oxygen atom of the phenoxy group is a key part of this interaction.
The pyridine (B92270) ring of the nicotinic acid and the chlorine-substituted phenyl ring are also essential. Nicotinic acid and its derivatives are known to be bioactive and are found in many natural products and agrochemicals. acs.org The chlorine substituent on the phenoxy ring significantly influences the electronic properties of the molecule, which is a critical factor for its biological function. For instance, in related cyanoguanidine compounds, a bulky end group, such as a chlorophenoxy ring, is required for potent cytotoxic activity. researchgate.net
Positional and Substituent Effects on Efficacy and Selectivity
The position and chemical nature of substituents on the this compound scaffold are powerful modulators of its biological efficacy and selectivity. Even minor changes can lead to significant shifts in activity.
Positional Isomerism: The location of the chlorine atom on the phenoxy ring is critical. Studies on chlorophenoxyacetic acid herbicides demonstrate that the number and position of chlorine atoms on the phenyl ring alter their biological effectiveness and toxicity. nih.govresearchgate.net For example, in a series of N-(arylmethoxy)-2-chloronicotinamides evaluated for herbicidal activity, the substitution pattern on the benzyl (B1604629) ring dramatically influenced potency. A compound with 3,4-dichloro substitution showed excellent activity against certain weeds. acs.orgisc.ac This highlights that specific multi-substitution patterns can be highly beneficial.
Substituent Effects: The nature of the substituent itself is also paramount.
Halogens: Chlorine atoms are common and effective substituents. In a study of N-phenoxyethylisatin hydrazones, a chloro substituent at the 4th position of the phenoxy ring was found to be beneficial for α-glucosidase inhibitory activity. nih.gov
Other Groups: The replacement of the chlorine atom with other groups or modifications to the phenoxy moiety in related compounds often leads to a decrease or complete loss of activity. This suggests that the electron-withdrawing nature and size of the chlorine atom are well-suited for interaction with the biological target.
The following table summarizes findings from SAR studies on related phenoxy acid derivatives, illustrating the impact of different substitution patterns on herbicidal activity.
| Compound/Modification | Base Structure | Substitution | Observed Activity/Effect |
| Analog 1 | Phenoxyacetic Acid | 2,4-dichloro (2,4-D) | High herbicidal activity against broadleaf weeds. nih.govnih.gov |
| Analog 2 | Phenoxyacetic Acid | 4-chloro-2-methyl (MCPA) | High herbicidal activity, with slightly different selectivity than 2,4-D. nih.gov |
| Analog 3 | N-(arylmethoxy)-2-chloronicotinamide | 3,4-dichlorobenzyl | Excellent herbicidal activity against Lemna paucicostata. acs.orgisc.ac |
| Analog 4 | 2-(p-chlorophenoxy)propionic acid | Replacement of chlorine | 3- to 10-fold decrease in gCl-blocking activity. |
Conformational Analysis and Bioactive Ligand Conformations
Conformational analysis is the study of the three-dimensional shapes a molecule can adopt due to the rotation around its single bonds. The specific conformation of a ligand when it binds to its biological target is known as the bioactive conformation. This spatial arrangement is critical for achieving a biological response. scribd.com
Molecular modeling studies on similar structures have shown that substituents can exert significant steric effects, directing the conformation of flexible side chains. For instance, in a series of 1-oxoisoindoline inhibitors, a halogen substituent was found to have a pronounced effect on the spatial arrangement of an acid side chain, with certain substitutions providing the optimal arrangement of the molecule's key features. nih.gov In the case of this compound, the chlorine atom at the 2-position of the phenoxy ring likely influences the preferred rotational angle (dihedral angle) between the two aromatic rings. This can "freeze out" a specific conformation that is favorable for binding to a receptor, potentially increasing its affinity and specificity. researchgate.net While the precise bioactive conformation of this compound is not definitively established without experimental data like co-crystallization with its target, computational studies on related nicotinic acid derivatives have been used to explore conformational preferences that may contribute to isoform selectivity of enzymes. acs.org
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net These models allow for the prediction of the activity of new, unsynthesized molecules, guiding the design of more potent and selective compounds.
QSAR models are built by calculating a set of numerical values, or "descriptors," that characterize the physicochemical properties of the molecules, such as:
Lipophilicity: Often represented by logP (the logarithm of the octanol-water partition coefficient), which describes the compound's hydrophobicity.
Electronic Properties: Descriptors like Hammett constants (σ) quantify the electron-donating or electron-withdrawing effects of substituents.
Steric Properties: These describe the size and shape of the molecule or its substituents.
For classes of compounds like chlorophenols and phenoxyacetic acids, QSAR studies have successfully predicted their toxicity and herbicidal activity. nih.govnih.gov For example, a QSAR study on the toxicity of chlorophenols found that lipophilicity (log K(ow)) was a dominant predictive factor. nih.gov
More advanced three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide even greater insight. These methods generate 3D contour maps that visualize regions around the molecule where changes in steric, electrostatic, or hydrophobic properties would be expected to increase or decrease biological activity. mdpi.com
CoMFA: Focuses on the steric and electrostatic fields. A CoMFA model for chlorophenols revealed that the electrostatic field had a greater contribution to biological activity than the steric field. nih.gov
CoMSIA: Includes additional fields like hydrophobic and hydrogen-bond donor/acceptor fields, often providing a more detailed model.
A 3D-QSAR study on N,N'-diacylhydrazines containing 2,4-dichlorophenoxy moieties found that both steric and electronic field distributions were in good agreement with their observed herbicidal activities. nih.gov Similarly, QSAR studies on 2,4-disubstituted-phenoxy acetic acid derivatives identified logP and steric descriptors as crucial for their activity as receptor antagonists. isc.ac These studies demonstrate the power of QSAR to rationalize the SAR of phenoxy acid derivatives and to guide the design of new analogs with improved biological profiles.
The table below provides examples of descriptors used in QSAR models for related compound classes.
| QSAR Model Type | Compound Class | Key Descriptors | Predicted Activity |
| 2D-QSAR | Chlorophenols | log K(ow), pKa, Hammett constant (σ) | Cytotoxicity nih.gov |
| 2D/3D-QSAR | 2,4-disubstituted-phenoxy acetic acids | logP, Steric (LM, DVZ), Electronic (SI3) | CRTh2 receptor antagonist activity isc.ac |
| 3D-QSAR (CoMFA) | N,N'-diacylhydrazines with dichlorophenoxy | Steric Fields, Electrostatic Fields | Herbicidal Activity nih.gov |
Computational Chemistry Investigations
Molecular Docking and Dynamics Simulations for Ligand-Target Binding Prediction
Molecular docking studies are crucial in predicting the binding orientation and affinity of a ligand to a target protein. In the context of nicotinic acid derivatives, these simulations have been employed to understand their potential as therapeutic agents. For instance, studies on related nicotinic acid derivatives have utilized molecular docking to explore their interactions with various biological targets. researchgate.netmdpi.complos.org These computational approaches help in identifying key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. nih.gov
Molecular dynamics simulations further enhance these predictions by providing insights into the dynamic behavior of the ligand-target complex over time. These simulations can confirm the stability of the binding mode predicted by docking and reveal conformational changes that may occur upon ligand binding. nih.govjosa.ro Although specific docking studies for 2-(2-Chlorophenoxy)nicotinic acid are not extensively detailed in the provided results, the methodologies applied to similar compounds, such as N'-(2-(2-chlorophenoxy)acetyl)-4-(1H-pyrrol-1-yl)benzohydrazide, demonstrate the power of these techniques in drug discovery. plos.org
Density Functional Theory (DFT) Analysis for Electronic Structure, Reactivity, and Spectroscopic Properties
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and properties of molecules. tandfonline.com DFT calculations have been widely applied to nicotinic acid and its derivatives to understand their reactivity and spectroscopic behavior. sci-hub.boxmdpi.com
Key parameters derived from DFT analysis include:
Frontier Molecular Orbitals (HOMO-LUMO): The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial for predicting a molecule's reactivity. The energy gap between HOMO and LUMO provides information about the molecule's chemical stability and reactivity. researchgate.netmdpi.com
Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution within a molecule, highlighting electrophilic and nucleophilic sites. This is valuable for predicting how the molecule will interact with other molecules. tandfonline.com
Vibrational Frequencies: DFT can be used to calculate the vibrational spectra (e.g., FT-IR and Raman) of a molecule. Comparing these calculated spectra with experimental data helps to confirm the molecular structure. mdpi.com
For instance, in a study of related nicotinic acid derivatives, DFT calculations at the B3LYP/6-31G level were used to optimize the molecular geometry and analyze the electronic properties of the most and least active compounds. sci-hub.box
Theoretical Prediction of Molecular Descriptors Relevant to Biological Activity and Environmental Fate
Molecular descriptors are numerical values that encode chemical information and are used to predict the properties of molecules, including their biological activity and environmental fate. researchgate.netscispace.com These descriptors can be calculated from the molecular structure and are essential in Quantitative Structure-Activity Relationship (QSAR) studies.
Examples of theoretically predicted molecular descriptors include:
Topological Descriptors: These describe the connectivity of atoms in a molecule.
Geometrical Descriptors: These relate to the three-dimensional arrangement of atoms.
Electronic Descriptors: These are derived from the electronic structure of the molecule, such as dipole moment and polarizability.
While specific data for this compound is not provided, the general approach involves calculating a range of descriptors to build predictive models for properties of interest.
Quantum Chemical Investigations and Orbital Analysis (e.g., Natural Bond Orbitals (NBOs), Fukui Function (FF))
Quantum chemical methods provide a deeper understanding of the electronic structure and bonding within a molecule. acs.org
Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding and lone-pair orbitals in a molecule. It helps to understand charge transfer interactions and delocalization of electrons, which are important for molecular stability and reactivity. nih.gov
Fukui Function (FF): The Fukui function is a reactivity descriptor that indicates the most likely sites for nucleophilic, electrophilic, and radical attack on a molecule. This information is valuable for predicting the regioselectivity of chemical reactions.
These advanced computational tools offer a more nuanced view of the chemical behavior of this compound and its derivatives.
Analysis of Crystal Structures and Their Correlation with Computed Molecular Geometries
X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in a crystal. iucr.orgresearchgate.net This experimental data is invaluable for validating and refining the molecular geometries obtained from computational methods like DFT. sci-hub.box
For nicotinic acid and its derivatives, crystal structure analysis reveals details about:
Bond Lengths and Angles: Comparison of experimental and computed bond lengths and angles helps to assess the accuracy of the computational model. iucr.org
Torsion Angles: These define the conformation of the molecule and are crucial for understanding its shape and flexibility. iucr.org
Intermolecular Interactions: Crystal packing is determined by intermolecular forces such as hydrogen bonds and van der Waals interactions. iucr.orgresearchgate.net
The Cambridge Structural Database (CSD) is a key resource for crystal structure data. For example, the CSD contains an entry for 2-chloronicotinic acid (CCDC Number: 272019), providing experimental data that can be compared with theoretical calculations. nih.govnih.gov
Environmental Fate and Degradation Research
Degradation Pathways in Environmental Compartments (e.g., hydrolysis, photolysis, microbial biodegradation)
The breakdown of 2-(2-chlorophenoxy)nicotinic acid in the environment is expected to proceed through several key pathways, including hydrolysis, photolysis, and microbial biodegradation.
Hydrolysis: Hydrolysis involves the cleavage of chemical bonds by reaction with water. For this compound, the ether linkage between the chlorophenol and nicotinic acid moieties could be a target for hydrolysis. Studies on related phenoxy herbicides show that hydrolysis can be a significant degradation process, particularly for their ester derivatives, which rapidly convert to the parent acid who.int. The stability of the molecule is also influenced by pH; the nicotinamide (B372718) part of similar structures can undergo decomposition in basic environments acs.org. The preparation of 2-chloronicotinic acid, a structural component, can involve a hydrolysis step under specific conditions, suggesting the molecule is not entirely resistant to this process google.comgoogle.com.
Photolysis: Photolysis, or degradation by sunlight, is a crucial process for many organic compounds in surface waters and on soil surfaces. Phenoxyacetic acid herbicides are known to be susceptible to photolysis who.intuc.pt. The primary photochemical events for related compounds like 2,4,5-trichlorophenoxyacetic acid involve both the cleavage of the carbon-chlorine (C-Cl) bond and the cleavage of the ether bond researchgate.net. This can lead to the formation of hydroxylated derivatives and the corresponding phenol (B47542) researchgate.net. It is anticipated that this compound would undergo similar photolytic degradation, breaking down into 2-chlorophenol (B165306) and various hydroxylated nicotinic acid derivatives.
Microbial Biodegradation: Microbial biodegradation is often the most significant pathway for the dissipation of phenoxy herbicides in soil and water who.intasm.org. Numerous soil microorganisms have demonstrated the ability to use these compounds as a source of carbon and energy asm.orgresearchgate.net. The degradation typically begins with the cleavage of the ether linkage, separating the aromatic ring from the aliphatic side chain researchgate.net. The resulting 2-chlorophenol and nicotinic acid would then be further metabolized. For instance, bacteria like Cupriavidus gilardii can efficiently degrade 2,4-D and related propionic acid derivatives researchgate.net. The degradation of nicotinic acid by microorganisms proceeds via hydroxylation to 6-hydroxynicotinic acid, which is then further oxidized and broken down into simpler molecules like fumaric acid acs.org.
| Degradation Pathway | Description | Key Intermediates/Products (Predicted) | Relevant References |
| Hydrolysis | Cleavage of chemical bonds by reaction with water, potentially at the ether linkage. | 2-Chlorophenol, Hydroxynicotinic acid | who.intacs.orggoogle.comgoogle.com |
| Photolysis | Degradation by sunlight, leading to bond cleavage. | 2-Chlorophenol, Hydroxylated derivatives, Radical species | who.intuc.ptresearchgate.net |
| Microbial Biodegradation | Breakdown by microorganisms, primarily in soil and water. | 2-Chlorophenol, 6-Hydroxynicotinic acid, Fumaric acid | acs.orgasm.orgresearchgate.net |
Influence of Environmental Parameters on Fate (e.g., pH, organic matter content, temperature)
The rate and extent of degradation and transport of this compound are significantly influenced by various environmental factors.
pH: The pH of the soil and water is a critical parameter. As a carboxylic acid, the charge of this compound is pH-dependent. In most environmental conditions (pH > 4), it will exist predominantly in its anionic (negatively charged) form. This increases its water solubility and reduces its sorption to negatively charged soil particles, thereby increasing its mobility cdc.gov. Conversely, under more acidic conditions, it will be in its neutral, protonated form, leading to greater sorption and lower mobility cdc.gov. The stability of the molecule can also be pH-dependent; studies on similar compounds show that hydrolysis rates can vary significantly with pH researchgate.net. Microbial degradation is also pH-sensitive, with optimal degradation by specific bacterial strains often occurring within a neutral to slightly alkaline pH range (pH 7.0-9.0) researchgate.net.
Organic Matter Content: Soil organic matter is a key factor controlling the fate of chlorophenoxy acids. These compounds tend to bind to organic matter, which can reduce their bioavailability for microbial degradation and their potential for leaching who.intpjoes.com. A positive correlation has been observed between the sorption of the related herbicide MCPA and the organic carbon content of the soil nih.gov. Therefore, in soils with high organic matter, this compound is expected to be less mobile but potentially more persistent.
Temperature: Temperature affects both the rate of chemical reactions and the activity of microorganisms. The degradation of phenoxy herbicides generally increases with rising temperatures, up to an optimum for microbial activity (e.g., 37-42°C for some strains) researchgate.netresearchgate.net. Conversely, in cold or dry conditions, the persistence of these compounds increases significantly due to reduced biological activity who.int.
| Parameter | Influence on Fate of this compound (Predicted) | Relevant References |
| pH | Affects solubility, sorption, mobility, and degradation rates. Anionic form at typical environmental pH leads to higher mobility. | researchgate.netcdc.govresearchgate.netcdc.gov |
| Organic Matter | Increases sorption, which generally reduces mobility, leaching, and bioavailability. | who.intpjoes.comnih.gov |
| Temperature | Higher temperatures generally increase the rate of chemical and microbial degradation, reducing persistence. | who.intresearchgate.netresearchgate.net |
Environmental Monitoring and Detection Strategies in Water, Soil, and Air Samples
Detecting and quantifying this compound and its degradation products in environmental samples requires sensitive analytical methods. Strategies are typically adapted from those used for other chlorophenoxy and benzoic acid herbicides.
Sample Preparation: The first step involves extracting the analyte from the environmental matrix (water, soil, or air). For water samples, liquid-liquid extraction (LPE) or solid-phase extraction (SPE) is commonly used to concentrate the compound acs.org. For soil samples, solvent extraction, sometimes preceded by hydrolysis to release bound residues, is employed acs.orgscience.gov.
Derivatization: Because chlorophenoxy acids are polar and not very volatile, they are often derivatized before analysis by gas chromatography (GC). This involves converting the carboxylic acid group into a less polar and more volatile ester, for example, through reaction with diazomethane (B1218177) or other alkylating agents science.gov.
Analytical Techniques:
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful and widely used technique that provides both separation and structural identification of the derivatized analytes acs.org.
Liquid Chromatography (LC): High-performance liquid chromatography (HPLC), often coupled with mass spectrometry (LC-MS), can analyze the compound directly without derivatization, which simplifies sample preparation researchgate.netresearchgate.net.
Thin-Layer Chromatography (TLC): TLC with densitometric detection offers a simpler and more cost-effective method for the simultaneous determination of multiple chlorophenoxy herbicides in water samples, with detection limits in the nanogram range researchgate.net.
| Technique | Application | Key Features | Relevant References |
| GC-MS | Quantification and identification in water and soil. | High sensitivity and specificity; typically requires derivatization. | acs.org |
| LC-MS | Quantification and identification in water. | Analyzes polar compounds directly without derivatization. | researchgate.netresearchgate.net |
| TLC-Densitometry | Screening and quantification in water samples. | Cost-effective, suitable for simultaneous analysis of multiple herbicides. | researchgate.net |
Environmental Transport Processes (e.g., sorption to soil, volatilization from water/soil, leaching, bioconcentration)
The movement of this compound through the environment is dictated by several transport processes.
Sorption to Soil: Sorption to soil particles is a primary process that affects the mobility of chlorophenoxy acids pjoes.com. As discussed, sorption is strongly influenced by soil organic matter content and pH who.intcdc.gov. Higher organic matter and lower pH increase sorption, which immobilizes the compound and reduces its movement into groundwater nih.gov.
Volatilization from Water/Soil: Volatilization is the process of a chemical turning into a vapor and moving into the atmosphere. For this compound, this is expected to be a minor transport pathway. In its anionic state, which is prevalent in most soils and water, its vapor pressure is extremely low. While some ester forms of related herbicides can be volatile, the acid form itself is not who.intcdc.gov.
Leaching: Leaching is the downward movement of a substance through the soil profile with percolating water. Due to its high water solubility (especially in its anionic form) and generally weak sorption in soils with low organic matter, this compound is expected to have a high potential for leaching cdc.gov. This creates a risk of contamination for underlying aquifers and groundwater, a known issue for related phenoxy acid herbicides asm.orgpjoes.com. The extent of leaching is a balance between mobility and the rate of degradation; rapid degradation in the topsoil can mitigate the amount that leaches to deeper layers pjoes.com.
Bioconcentration: As established in section 7.3, the potential for this compound to concentrate in the tissues of aquatic or terrestrial organisms is considered low cdc.govcdc.gov. Rapid metabolism and excretion prevent significant build-up in the food chain nih.gov.
Drug Discovery Scaffold and Patent Landscape Analysis
Exploration of 2-(2-Chlorophenoxy)nicotinic acid as a Versatile Chemical Scaffold in Medicinal Chemistry
This compound has emerged as a significant scaffold in the field of medicinal chemistry due to its inherent structural features that allow for diverse chemical modifications. The pyridine (B92270) ring, a core component of this scaffold, is a well-established pharmacophore present in numerous approved drugs. bibliomed.org The presence of the carboxylic acid group and the chlorophenoxy moiety provides reactive sites for the introduction of various functional groups, leading to the generation of large and diverse chemical libraries for drug discovery.
The diaryl ether linkage in this compound provides a flexible yet stable connection between the two aromatic rings, allowing for optimal spatial orientation and interaction with biological targets. This flexibility is crucial for designing molecules with high affinity and selectivity. The chlorine substituent on the phenoxy ring also plays a key role in modulating the electronic properties and lipophilicity of the molecule, which can significantly impact its pharmacokinetic and pharmacodynamic profiles.
Researchers have utilized this scaffold to develop compounds with a wide range of biological activities. For instance, derivatives of 2-phenoxynicotinic acid have been synthesized and evaluated for their anti-inflammatory and analgesic properties. researchgate.net These studies have demonstrated that modifications at the carboxylic acid group, such as the formation of hydrazides and subsequent condensation with various aldehydes, can lead to compounds with significant biological effects. researchgate.netresearchgate.net The versatility of the scaffold is further highlighted by its use in the development of ligands for nicotinic acetylcholine (B1216132) receptors (nAChRs), where the 3,7-diazabicyclo[3.3.1]nonane (bispidine) scaffold, derived from the natural nAChR ligand cytisine, has been explored in conjunction with carboxamide derivatives bearing different spacer motifs. nih.gov
Analysis of Patent Literature for Derivatives with Specific Biological Activities (e.g., insecticidal, herbicidal)
A comprehensive analysis of the patent landscape reveals that derivatives of this compound have been extensively explored for their potential applications in agriculture, particularly as herbicides and insecticides.
Herbicidal Activity:
Patents have been filed for novel nicotinamide (B372718) derivatives with pre- and post-emergence herbicidal activity. google.comepo.org These patents describe the synthesis of compounds where the carboxylic acid of a phenoxy nicotinic acid is converted to an amide. For example, a patent describes the preparation of 2-(3-chlorophenoxy)-N-(4-fluorophenyl)nicotinamide from 2-(3-chlorophenoxy)nicotinic acid. epo.org Another patent discloses N-aryl, 2-phenoxy nicotinamide compounds and their herbicidal use. justia.com Furthermore, research has been published on N-(arylmethoxy)-2-chloronicotinamides derived from nicotinic acid, with some compounds showing excellent herbicidal activity against specific weeds like bentgrass and duckweed. nih.gov A notable example is 2-chloro-N-((3,4-dichlorobenzyl)oxy)nicotinamide, which exhibited significant herbicidal effects. nih.gov
Insecticidal Activity:
The this compound scaffold has also been a foundation for the development of insecticidal agents. Patents describe active compound combinations with insecticidal and acaricidal properties. googleapis.com The core structure is often modified to interact with insect-specific targets. For example, nicotinic acetylcholine receptor (nAChR) competitive modulators are a known class of insecticides. googleapis.com While direct patenting of this compound as an insecticide is less common, its derivatives are part of broader claims in patents for insecticidal mixtures. These mixtures often combine a carboxamide derivative with other active compounds to achieve synergistic effects. epo.org Research has also explored the insecticidal potential of various nicotinic acid derivatives, highlighting the importance of the pyridine nucleus and side chain modifications in toxicity to insects. researchgate.net
The following interactive data table summarizes key patent information and research findings for derivatives of this compound.
| Derivative Class | Biological Activity | Key Findings | Patent/Reference Example |
| Nicotinamides | Herbicidal | Pre- and post-emergence activity. google.comepo.org | 2-(3-chlorophenoxy)-N-(4-fluorophenyl)nicotinamide epo.org |
| N-(Arylmethoxy)-2-chloronicotinamides | Herbicidal | Excellent activity against bentgrass and duckweed. nih.gov | 2-chloro-N-((3,4-dichlorobenzyl)oxy)nicotinamide nih.gov |
| Carboxamide Derivatives | Insecticidal | Synergistic effects in mixtures. epo.org | Mixtures of carboxamide derivatives with other insecticides. epo.org |
| Nicotinic Acid Hydrazides | Insecticidal | Promising activity against various insect pests. researchgate.net | Arylidene derivatives of nicotinoyl hydrazine (B178648). researchgate.net |
Strategic Development of Novel Bioactive Compounds Based on the Scaffold
The strategic development of new bioactive compounds from the this compound scaffold involves a multi-pronged approach that leverages its chemical tractability and known biological activities. A primary strategy is the derivatization of the carboxylic acid functional group. This has been successfully employed to create libraries of amides and hydrazides. For example, the synthesis of 2-(3-chlorophenoxy)nicotinoyl chloride allows for the facile reaction with various amines to produce a range of N-substituted nicotinamides. googleapis.com
Another key strategy involves the modification of the phenoxy ring. The introduction of different substituents at various positions on this ring can significantly influence the biological activity. Structure-activity relationship (SAR) studies have shown that the nature and position of these substituents are critical. For instance, in the development of herbicidal compounds, the presence and location of halogen atoms or trifluoromethyl groups on the phenoxy ring have been shown to be important for activity. googleapis.com
Furthermore, the core nicotinic acid structure itself can be modified. The synthesis of 2-chloronicotinic acid serves as a versatile intermediate for producing a variety of bioactive compounds. wikipedia.org This intermediate can undergo nucleophilic substitution reactions at the 2-position, allowing for the introduction of diverse phenoxy groups and other functionalities.
The development process often employs rational design based on the understanding of the target protein's structure and binding site. For instance, in designing nAChR ligands, the scaffold is manipulated to optimize interactions with specific subtypes of the receptor. nih.gov This involves adjusting the length and flexibility of the linker connecting the pharmacophoric elements.
Future Research Directions and Emerging Applications
The versatility of the this compound scaffold points towards several promising avenues for future research and emerging applications.
One key direction is the continued exploration of this scaffold in the development of novel agrochemicals. With the increasing demand for more selective and environmentally benign pesticides, the targeted modification of this scaffold could lead to new herbicides and insecticides with improved efficacy and safety profiles. The exploration of novel modes of action for these derivatives will be crucial to combat resistance development in pests.
In the realm of medicinal chemistry, the scaffold holds potential for the development of therapeutics for a variety of diseases. Given the established anti-inflammatory and analgesic activities of some derivatives, further investigation into their potential as treatments for inflammatory disorders is warranted. researchgate.netresearchgate.net This could involve optimizing the existing compounds to enhance their potency and selectivity for specific inflammatory targets like cyclooxygenase (COX) enzymes.
Furthermore, the application of this scaffold in the design of ligands for other biological targets beyond nAChRs is an exciting prospect. The structural features of this compound make it an attractive starting point for fragment-based drug discovery and the development of probes for chemical biology research. The synthesis of derivatives with fluorescent tags or other reporter groups could facilitate the study of their interactions with biological systems.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-(2-Chlorophenoxy)nicotinic acid, and how can reaction efficiency be optimized?
- Methodological Answer : The compound is synthesized via nucleophilic aromatic substitution using 2-chlorophenol and nicotinic acid derivatives. Key steps include activating the carboxylic acid group (e.g., esterification) to enhance reactivity. Reaction efficiency can be optimized by controlling temperature (60–80°C), using polar aprotic solvents (e.g., DMF), and catalysts like K₂CO₃ to facilitate substitution . Purity is improved via recrystallization in ethanol/water mixtures.
Q. Which spectroscopic techniques are most effective for characterizing this compound and its intermediates?
- Methodological Answer :
- ¹H/¹³C NMR : Confirm regiochemistry of substitution and aromatic ring positions. For example, the chloro-phenoxy group shows distinct deshielded proton signals near δ 7.2–7.8 ppm .
- FT-IR : Validate carbonyl (C=O) stretching (~1700 cm⁻¹) and C-Cl bonds (~750 cm⁻¹) .
- Mass Spectrometry (EI-MS) : Use high-resolution MS to confirm molecular ion peaks (e.g., [M+H]+ at m/z 249.02) and fragmentation patterns .
Q. How can researchers assess the purity of this compound, and what are common impurities?
- Methodological Answer :
- HPLC : Employ a C18 column with a mobile phase of acetonitrile/0.1% formic acid (70:30) to detect byproducts like unreacted 2-chlorophenol or esterified intermediates .
- TLC : Use silica gel plates with butanol/acetic acid/water (4:1:1) to monitor reaction progress. Spots are visualized under UV254 .
Advanced Research Questions
Q. What computational methods are used to predict the bioactivity of this compound derivatives?
- Methodological Answer :
- Molecular Docking : Simulate binding to targets (e.g., TRPM4 channels) using AutoDock Vina. Align the chlorophenoxy group in hydrophobic pockets and optimize hydrogen bonding with the nicotinic acid moiety .
- Conformational Analysis : Apply semi-empirical methods (AM1/PM3) to compare energy-minimized structures with known agonists (e.g., estazolam). Overlay aromatic rings and proton-accepting groups (e.g., oxadiazole nitrogens) to identify pharmacophore features .
Q. How do structural modifications (e.g., morpholino or acetamido groups) impact the compound’s biological activity?
- Methodological Answer :
- Case Study : Replacing the chloro group with a morpholino moiety (via nucleophilic acylation) enhances solubility and CNS penetration, as shown in derivatives like 2-Morpholinonicotinic acid. This modification increased antioxidant activity in DPPH assays (IC₅₀ ~12 µM vs. ~25 µM for the parent compound) .
- SAR Analysis : Adding a 2-(2-chlorophenoxy)acetamido group (e.g., TRPM4-IN-1) improved TRPM4 inhibition (IC₅₀ = 1.5 µM) by extending hydrophobic interactions with the channel’s transmembrane domain .
Q. What strategies resolve contradictions in reported antioxidant vs. pro-oxidant effects of nicotinic acid derivatives?
- Methodological Answer :
- Redox Profiling : Use cyclic voltammetry to measure oxidation potentials. Derivatives with electron-donating groups (e.g., -OH, -OCH₃) exhibit antioxidant activity (low potential, ~0.3 V), while electron-withdrawing groups (e.g., -Cl) may act as pro-oxidants under high ROS conditions .
- Cell-Based Assays : Compare ROS scavenging in HepG2 cells (using DCFH-DA fluorescence) vs. NAD+/NADH ratios (via LC-MS) to contextualize dual effects .
Q. How can metabolic pathways of this compound be tracked in vitro?
- Methodological Answer :
- Isotope Labeling : Synthesize ¹⁴C-labeled analogs at the carboxyl group. Track metabolites via LC-MS/MS in hepatocyte incubations, identifying glucuronide conjugates (retention time ~8.2 min) and hydroxylated derivatives (m/z 265.03) .
- Enzyme Inhibition : Co-incubate with CYP450 inhibitors (e.g., ketoconazole for CYP3A4) to identify major metabolic enzymes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
